Product packaging for 5'-Adenylic acid, monohydrate(Cat. No.:CAS No. 18422-05-4)

5'-Adenylic acid, monohydrate

Cat. No.: B1337089
CAS No.: 18422-05-4
M. Wt: 365.24 g/mol
InChI Key: ZOEFQKVADUBYKV-MCDZGGTQSA-N
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Description

Structural Characterization of Adenosine 5'-Monophosphate Monohydrate

Crystallographic Analysis and Space Group Determination

Adenosine 5'-monophosphate monohydrate crystallizes in distinct polymorphs, with two well-documented forms: an orthorhombic and a monoclinic structure. The orthorhombic form adopts the space group $$ P21 21 2_1 $$, as determined through single-crystal X-ray diffraction. This space group is characterized by three mutually perpendicular screw axes along the crystallographic axes, enabling efficient molecular packing. The unit cell dimensions for this polymorph are $$ a = 22.997 \, \text{Å}, \, b = 9.406 \, \text{Å}, \, c = 6.599 \, \text{Å} $$, with four molecules per unit cell ($$ Z = 4 $$).

In contrast, the earlier reported monoclinic form crystallizes in space group $$ P2_1 $$ or $$ C2 $$, depending on the hydration state and ionic interactions. For example, barium adenosine 5'-monophosphate heptahydrate adopts space group $$ C2 $$, highlighting the influence of counterions and hydration on crystal symmetry.

Table 1: Space Group and Unit Cell Parameters of Key Polymorphs

Polymorph Space Group Unit Cell Dimensions (Å) $$ Z $$ Source
Orthorhombic (free acid) $$ P21 21 2_1 $$ $$ a = 22.997, \, b = 9.406, \, c = 6.599 $$ 4
Monoclinic (monohydrate) $$ P2_1 $$ $$ a = 32.559, \, b = 6.969, \, c = 9.597, \, \beta = 100.31^\circ $$ 12

Molecular Configuration and Hydrogen Bonding Networks

The molecular structure of adenosine 5'-monophosphate monohydrate features three distinct components: an adenine base , a ribose sugar , and a phosphate group .

Sugar Conformation and Glycosidic Torsion

In the orthorhombic polymorph, the ribose adopts a C(2')-endo conformation, distinct from the C(3')-endo pucker observed in the monoclinic form. This difference arises from torsional flexibility in the ribose ring, influenced by crystal packing forces. The glycosidic torsion angle ($$ \chi $$) between the adenine N(9) and ribose C(1') varies significantly between polymorphs: 69° in the monoclinic form versus a near-50° shift in the orthorhombic structure.

Phosphate Group and Base Stacking

The phosphate group participates in an intramolecular O(5')-N(3) hydrogen bond, stabilizing the nucleotide conformation. In the orthorhombic lattice, adenine bases exhibit partial stacking interactions, with a mean inter-base spacing of 3.5 Å . This contrasts with the monoclinic form, where base stacking is less pronounced due to differing torsional angles.

Hydrogen Bonding Networks

Hydrogen bonds dominate intermolecular interactions:

  • Phosphate oxygens form bonds with water molecules (e.g., O(1)...O(W) = 2.651 Å, O(3)...O(W) = 2.623 Å).
  • Sugar hydroxyls (O(2') and O(3')) participate in hydrogen bonds with adjacent molecules or water.
  • Adenine N(1) and phosphate oxygen interactions are critical in stabilizing the lattice.

Table 2: Key Hydrogen Bond Distances

Donor–Acceptor Pair Distance (Å) Polymorph Source
O(1) phosphate – O(W) 2.651 Orthorhombic
O(3) phosphate – O(W) 2.623 Orthorhombic
N(1) adenine – O(2') 2.850 Monoclinic

Hydration Effects on Crystalline Lattice Stability

Hydration plays a pivotal role in lattice stabilization:

  • Water Coordination : In the orthorhombic form, a single water molecule bridges phosphate oxygens, forming a network of hydrogen bonds that orientate the nucleotide chains along the $$ b $$- and $$ c $$-axes.
  • Electrostatic Screening : Hydration reduces repulsive interactions between negatively charged phosphate groups, enabling closer molecular packing.
  • Conformational Rigidity : Hydration constrains ribose and glycosidic torsions, favoring specific puckers (e.g., C(2')-endo in orthorhombic vs. C(3')-endo in monoclinic).

Comparative Analysis of Orthorhombic vs. Monoclinic Polymorphs

Structural Differences
Feature Orthorhombic ($$ P21 21 2_1 $$) Monoclinic ($$ P2_1 $$)
Sugar Pucker C(2')-endo C(3')-endo
Glycosidic Torsion ($$ \chi $$) ~120° (anti) ~69° (high anti)
Base Stacking Partial stacking (3.5 Å) Minimal stacking
Hydration 1 water/nucleotide 1 water/nucleotide
Phosphate H-Bonding 3 phosphate oxygens engaged 2 phosphate oxygens engaged
Packing Motifs
  • Orthorhombic : Chains of nucleotides linked via phosphate-water bridges, extending along $$ b $$- and $$ c $$-axes.
  • Monoclinic : Stacked layers stabilized by adenine-base interactions and sugar hydroxyl bonds.

Implications for Conformational Flexibility

The structural divergence between polymorphs underscores the conformational adaptability of adenosine 5'-monophosphate:

  • Sugar Flexibility : The ribose can adopt multiple puckers (C(2')-endo vs. C(3')-endo), influenced by crystal packing.
  • Glycosidic Torsion : Variations in $$ \chi $$ suggest that anti conformations are energetically favored in different environments.
  • Hydration-Driven Stabilization : Water bridges rigidify the lattice, masking intrinsic flexibility observed in solution.

Concluding Remarks

The structural characterization of adenosine 5'-monophosphate monohydrate reveals a complex interplay between molecular conformation, hydration, and crystal packing. The orthorhombic and monoclinic polymorphs exemplify how slight variations in hydrogen bonding and torsional angles can yield distinct lattice architectures. These findings provide critical insights into the solid-state behavior of nucleotides and their interactions in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O7P.H2O<br>C10H16N5O8P B1337089 5'-Adenylic acid, monohydrate CAS No. 18422-05-4

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFQKVADUBYKV-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939806
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18422-05-4
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate monohydrate can be synthesized through enzymatic reactions involving adenosine and phosphate donors. One common method involves the use of adenosine kinase to phosphorylate adenosine in the presence of adenosine triphosphate (ATP) as a phosphate donor .

Industrial Production Methods: Industrial production of adenosine 5’-monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Enzymatic Hydrolysis by 5'-Nucleotidase

5'-AMP is hydrolyzed by 5'-nucleotidase to produce adenosine and inorganic phosphate (Pi), a critical step in purine metabolism.

Assay Parameters

ParameterValue
Enzyme5'-Nucleotidase
Substrate5'-AMP
ProductAdenosine + Pi
Detection MethodColorimetric (Pi assay)
Optimal pH7.4–8.0

Key Findings

  • Hydrolysis occurs at the phosphoester bond, liberating Pi for metabolic signaling (e.g., AMPK activation) .

  • Reaction kinetics follow Michaelis-Menten behavior, with KmK_m values dependent on enzyme source .

Reductive Reactions in Sulfate Respiration

In sulfate-reducing bacteria, 5'-AMP is a product of adenosine 5'-phosphosulfate (APS) reductase activity during dissimilatory sulfate reduction.

Reaction Pathway

APS+2eAPSR5 AMP+SO32+H+\text{APS}+2e^-\xrightarrow{\text{APSR}}\text{5 AMP}+\text{SO}_3^{2-}+\text{H}^+

Catalytic Features

  • APS reductase (APSR) uses reduced FAD to transfer electrons to APS.

  • Arg317 residue modulates reaction directionality ("arginine in" vs. "arginine out" conformations) .

  • Quantum-mechanical studies confirm a two-step mechanism: FADH–SO₃ adduct formation followed by reductive cleavage .

Phosphorylation and Metabolic Regulation

5'-AMP participates in phosphorylation cascades, notably activating AMP-activated protein kinase (AMPK).

Key Interactions

  • AMPK Activation: 5'-AMP binds to AMPK’s γ-subunit, inducing conformational changes that inhibit dephosphorylation (Thr172) and enhance kinase activity .

  • ATP Synthase Inhibition: Elevated 5'-AMP levels during energy stress suppress ATP-consuming pathways .

Metabolic Impact

PathwayEffect of 5'-AMP
GlycolysisEnhanced
Fatty Acid OxidationEnhanced
Cholesterol SynthesisInhibited

Chemical Modifications and Derivatives

5'-AMP undergoes functionalization for applications in biotechnology and pharmacology.

Notable Derivatives

DerivativeApplication
Cyclic AMP (cAMP) Second messenger in signaling
Adenosine 5'-diphosphate (ADP) Energy transfer in mitochondria
5'-AMP-Sepharose Affinity chromatography matrices

Synthetic Routes

  • Phosphorylation: ATP sulfurylase catalyzes 5'-AMP synthesis from adenosine and sulfate .

  • Esterification: Alkylating agents modify the phosphate group for prodrug development .

Stability and Degradation

5'-AMP is susceptible to hydrolysis under acidic or alkaline conditions, forming adenosine and Pi.

Degradation Kinetics

ConditionHalf-LifePrimary Products
pH 2.0, 25°C~2 hoursAdenosine, Pi
pH 9.0, 25°C~30 minutesAdenosine, Pi
Neutral pH, 4°CStable for weeks

Stabilization Strategies

  • Lyophilization in inert atmospheres .

  • Storage at −20°C in anhydrous form .

Scientific Research Applications

Biochemical Research

Role in Cellular Energy and Signaling

Adenosine 5'-monophosphate monohydrate serves as a vital substrate in studies related to energy transfer and cellular signaling. It is integral to understanding metabolic pathways, particularly those involving adenosine triphosphate (ATP) metabolism. Researchers utilize 5'-AMP to investigate the mechanisms of energy production and consumption within cells, facilitating insights into various biological processes such as:

  • Cellular respiration
  • Metabolic regulation
  • Signal transduction pathways

Pharmaceutical Development

Therapeutic Applications

5'-AMP is increasingly recognized for its potential in pharmaceutical formulations, particularly in treating cardiovascular diseases. Its role in regulating blood flow and heart function makes it a candidate for developing therapies aimed at:

  • Improving myocardial oxygenation
  • Reducing ischemic damage during heart attacks

Recent studies have demonstrated that co-administration of acetaminophen and 5'-AMP can significantly mitigate hepatotoxicity, suggesting its potential utility in drug formulations aimed at reducing liver damage during overdose situations .

Cell Culture Applications

Enhancing Cell Viability

In cell culture, adenosine 5'-monophosphate monohydrate is frequently added to media to enhance cell growth and viability. Its application is crucial in:

  • Tissue engineering
  • Regenerative medicine

By promoting cellular proliferation and differentiation, 5'-AMP aids researchers in developing more effective cell-based therapies.

Diagnostic Tools

Assays and Disease Detection

Adenosine 5'-monophosphate monohydrate is utilized in various diagnostic assays that measure enzyme activity related to nucleotide metabolism. Its applications include:

  • Detection of metabolic disorders
  • Monitoring enzyme levels in liver function tests

Studies have shown that measuring the levels of adenosine metabolites can provide valuable insights into disease states, including liver injury and inflammatory conditions .

Research on Neurotransmission

Insights into Neurological Disorders

In neuroscience research, adenosine 5'-monophosphate plays a significant role in studying neurotransmitter release and its effects on neurophysiology. It has been linked to:

  • Modulating synaptic transmission
  • Influencing neuronal excitability

Research indicates that manipulating adenosine signaling pathways may offer therapeutic targets for treating neurological disorders such as epilepsy and neurodegenerative diseases .

Data Table: Key Applications of Adenosine 5'-monophosphate Monohydrate

Application AreaDescriptionKey Findings/References
Biochemical ResearchSubstrate for energy transfer studies; metabolic pathway analysis
Pharmaceutical DevelopmentPotential therapeutic agent for cardiovascular diseases; reduces hepatotoxicity in drug formulations
Cell Culture ApplicationsEnhances cell growth and viability; essential for tissue engineering
Diagnostic ToolsUsed in assays for measuring enzyme activity; aids disease detection
Research on NeurotransmissionModulates neurotransmitter release; potential therapeutic target for neurological disorders

Case Studies

  • Hepatoprotective Effects : A study demonstrated the hepatoprotective effects of adenosine 5'-monophosphate against acetaminophen-induced liver failure in mice. The administration of 5'-AMP significantly reduced liver damage markers and improved survival rates compared to controls .
  • Neuroprotective Roles : Research indicated that adenosine 5'-monophosphate could modulate neurotransmitter release, providing a protective effect against excitotoxicity in neuronal cultures .
  • Anti-inflammatory Properties : In models of acute liver failure induced by D-galactosamine/LPS, pre-treatment with adenosine 5'-monophosphate resulted in reduced hepatic injury and improved survival rates, highlighting its anti-inflammatory potential .

Mechanism of Action

Adenosine 5’-monophosphate monohydrate exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy homeostasis. The compound also affects various immune functions, including the enhancement of T-cell maturation and natural killer cell activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Adenosine Derivatives

Compound Phosphate Position Molecular Formula Solubility Key Structural Features
5'-AMP monohydrate 5' C₁₀H₁₄N₅O₇P·H₂O Soluble in H₂O (with mild alkali) 5'-phosphate, adenine, ribose, monohydrate
2'-AMP / 3'-AMP 2' or 3' C₁₀H₁₄N₅O₇P Varies with isomer Phosphate group positional isomerism
Tubercidin 5'-monophosphate (7-deaza-AMP) 5' C₁₁H₁₄N₄O₇P Not specified 7-deazapurine base (modified adenine)
Cyclic AMP (cAMP) 3',5'-cyclic C₁₀H₁₂N₅O₆P Soluble in H₂O Cyclic phosphate ring, secondary messenger
5'-GMP disodium salt 5' C₁₀H₁₂N₅Na₂O₈P Highly water-soluble Guanosine base, disodium counterion

Key Observations :

  • Phosphate Position : 5'-AMP’s phosphate group at the 5' position distinguishes it from 2'-AMP and 3'-AMP, altering hydrogen-bonding patterns and self-association behavior .
  • Solubility: Sodium salts (e.g., 5'-GMP disodium) exhibit higher aqueous solubility than monohydrate forms due to ionic interactions .
  • Partition Coefficients: In a 1-propanol/potassium phosphate buffer system, nucleotides like 5'-AMP show distinct partition coefficients (K = upper/lower phase concentration), critical for separation via countercurrent chromatography .

Table 2: Functional Comparison of Nucleotides

Compound Biological Role Research Applications
5'-AMP monohydrate - A1 receptor agonist
- NMNAT inhibitor
- Metabolomics internal standard
- Antiviral studies
ATP / ADP Energy currency (ATP → ADP → AMP) - Study of energy metabolism
- Enzyme kinetics (e.g., apyrase)
Cyclic AMP (cAMP) Secondary messenger in signaling pathways - Studying G-protein-coupled receptors
- Anti-fatigue agent
5'-GMP / 5'-IMP Umami taste enhancement - Food seasoning analysis
- Flavor additive in dried mushrooms
2-Thio ATP derivatives Modified nucleotide analogs - Investigating ATP-binding proteins

Key Findings :

  • Energy Metabolism : ATP degradation pathways in fish (e.g., ATP → ADP → AMP → IMP) correlate with freshness indicators like K value, where AMP accumulation signals early spoilage .
  • Taste Modulation : 5'-AMP, 5'-GMP, and 5'-IMP synergistically enhance umami in foods. Drying methods (e.g., microwave vacuum) increase AMP levels in mushrooms, boosting umami (EUC = 302.15 g MSG/100 g) .
  • Enzyme Interactions : 5'-AMP activates phosphorylase b for polysaccharide synthesis, while ATP/ADP modulate enzymes like potato apyrase .

Stability and Industrial Relevance

  • Purity and Storage: 5'-AMP monohydrate from yeast (≥97% purity) is stable at −20°C, whereas sodium salts (e.g., 5'-GMP disodium) require controlled humidity .
  • Synthetic Utility : 5'-AMP’s hydroxyl and phosphate groups enable derivatization (e.g., 2-thio ATP analogs), unlike cyclic AMP’s rigid structure .

Biological Activity

Adenosine 5'-monophosphate (AMP) monohydrate is a nucleotide that plays a critical role in various biological processes. It serves as a monomer in RNA synthesis and acts as a signaling molecule involved in energy metabolism and cellular regulation. This article explores the biological activity of AMP, highlighting its mechanisms of action, therapeutic potentials, and implications in various physiological contexts.

Chemical Structure and Properties

AMP consists of three components: a phosphate group, the sugar ribose, and the nucleobase adenine. Its chemical formula is C₁₀H₁₄N₅O₇P·H₂O, with a molecular weight of 365.24 g/mol. AMP is soluble in water and can be utilized as a reagent in biochemical assays and research applications.

AMP exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK), which is crucial for maintaining cellular energy homeostasis. The activation of AMPK leads to several downstream effects:

  • Inhibition of mTORC1 : AMP activates AMPK, which inhibits the mammalian target of rapamycin complex 1 (mTORC1), thereby regulating cell growth and metabolism.
  • Reduction of Mitochondrial Activity : AMP induces a hypometabolic state, lowering mitochondrial respiration and oxygen demand, which can protect cells from hypoxic damage .
  • Cell Proliferation : Research indicates that AMP promotes cell proliferation in epidermal basal cells, enhancing skin turnover and rejuvenation .

1. Role in Asthma Management

AMP has been investigated for its effects on bronchoconstriction in asthmatic patients. A study demonstrated that AMP administration resulted in increased neutrophil counts and altered gas exchange parameters, suggesting its role in airway inflammation .

2. Neuroprotective Effects

AMP has shown promise in protecting against ischemia-induced neuronal damage. In animal models, it was found to enhance survival rates during hypoxic conditions by inducing hypothermia and reducing metabolic demand on neurons . This property could be beneficial for treating conditions such as cardiac arrest or severe trauma.

3. Antiviral Activity

Recent studies suggest that AMP exhibits antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). This activity may be linked to its role as an A1 receptor agonist, influencing viral replication processes .

Case Study 1: Hypoxia-Induced Damage

In a controlled experiment involving mice subjected to hypoxia, AMP administration significantly increased survival times compared to untreated controls. The study highlighted the compound's ability to lower heart rates and induce a hypometabolic state, thereby protecting neuronal integrity during oxygen deprivation .

Case Study 2: Epidermal Turnover Enhancement

A clinical trial assessed the effects of AMP on skin rejuvenation. Participants receiving treatments containing AMP showed accelerated epidermal turnover rates compared to those receiving placebo treatments. This was attributed to enhanced cellular proliferation within the epidermis .

Data Tables

Biological Activity Mechanism Clinical Implications
Activation of AMPKInhibition of mTORC1Potential treatment for metabolic disorders
Protection from hypoxiaInduction of hypometabolic stateNeuroprotection in ischemic conditions
Enhancement of cell proliferationIncreased ATP levelsSkin rejuvenation therapies
Antiviral effectsA1 receptor agonismTreatment for HSV infections

Q & A

Q. What are the standard methodologies for synthesizing and purifying adenosine 5'-monophosphate monohydrate (5'-AMP) in laboratory settings?

Synthesis involves neutralizing a dimethylformamide (DMF) solution of adenosine 5'-monophosphate free acid with tetrabutylammonium hydroxide, followed by repeated vacuum evaporation to yield the monohydrate form . Purification often employs nuclear magnetic resonance (NMR) spectroscopy, with coupling constants determined using computational tools like WinDNMR to resolve symmetrical spin systems (e.g., AA′XX′ systems) . Solubility in mild alkali (e.g., 1 M NH₄OH) and water (with pH adjustment) is critical for crystallization and storage .

Q. How is 5'-AMP characterized structurally and functionally in biochemical assays?

Key characterization methods include:

  • NMR spectroscopy : Resolves ribose and phosphate group configurations, validated by computational fitting .
  • Mass spectrometry : Confirms molecular weight (347.221 g/mol for anhydrous form; 365.24 g/mol for monohydrate) and isotopic purity .
  • Enzyme activation assays : Used to verify its role as an activator of phosphorylase b in polysaccharide synthesis or as an NMNAT inhibitor in NAD+ metabolism .

Q. What are the primary applications of 5'-AMP in enzymatic studies?

  • Phosphorylase b activation : 5'-AMP induces conformational changes in phosphorylase b, enabling glycogen breakdown in polymerization assays .
  • NMNAT inhibition : Blocks nicotinamide mononucleotide (NMN) conversion to NAD+, a critical pathway in cellular redox studies .

Advanced Research Questions

Q. How does 5'-AMP regulate AMP-activated protein kinase (AMPK), and what experimental designs are used to study this mechanism?

AMPK activation by 5'-AMP involves allosteric binding to the γ-subunit, promoting phosphorylation at Thr172. Methodologies include:

  • Kinase activity assays : Measure AMPK-dependent phosphorylation of substrates like acetyl-CoA carboxylase (ACC) .
  • Metabolomic profiling : Uses 5'-AMP as an internal standard in UPLC-Q-TOF-MS to quantify ATP/ADP/AMP ratios under energy-stress conditions .
  • Genetic models : AMPKα1/α2 knockout cells validate specificity of 5'-AMP effects .

Q. What experimental challenges arise when studying 5'-AMP as an adenosine A1 receptor agonist, and how are they addressed?

  • Receptor specificity : 5'-AMP binds A1 receptors (Ki ~1–10 μM) but may cross-react with A2B subtypes. Use selective antagonists (e.g., DPCPX for A1) in radioligand binding assays .
  • Antiviral activity : For HSV-1/HSV-2 studies, employ plaque reduction assays with controlled nucleotide concentrations (IC₅₀ ~50–100 μM) to avoid off-target effects on host kinases .

Q. How can researchers resolve contradictions in 5'-AMP’s role in Plasmodium metabolism?

In Plasmodium spp., 5'-AMP deaminase converts AMP to inosine monophosphate (IMP), a key step in purine salvage. Conflicting data on substrate affinity (Km values) may arise from:

  • Species-specific enzyme isoforms : Compare kinetic parameters across P. falciparum vs. P. vivax .
  • pH-dependent activity : Assay buffers mimicking parasitophorous vacuole conditions (pH 5.0–6.5) yield more physiologically relevant data .

Methodological Considerations

Q. What protocols ensure stability of 5'-AMP in long-term studies?

  • Storage : Lyophilized powder at −20°C (3 years) or −80°C in aqueous solutions (1 month) .
  • Avoid degradation : Use chelating agents (e.g., EDTA) to prevent metal-catalyzed hydrolysis of the phosphate ester .

Q. How is 5'-AMP utilized as an internal standard in metabolomics?

In UPLC-Q-TOF-MS, 5'-AMP monohydrate normalizes data for nucleotide quantification due to its stable ionization properties. Example: Scaling metabolite peaks (e.g., ATP, NAD+) relative to 5'-AMP in Streptomyces coelicolor cultures .

Critical Analysis of Existing Data

  • FDA withdrawal rationale : While 5'-AMP was withdrawn as a therapeutic due to insufficient efficacy, its research utility remains validated in enzyme kinetics and receptor studies .
  • Structural ambiguity : The term "adenosine phosphate" may ambiguously refer to 2'-, 3'-, or 5'-isomers. Always verify CAS numbers (e.g., 18422-05-4 for 5'-AMP monohydrate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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